molecular formula C19H20N4O B2962120 7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one CAS No. 76132-30-4

7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No. B2962120
CAS RN: 76132-30-4
M. Wt: 320.396
InChI Key: CSPPQBBNJPWSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality 7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antianxiety and Antidepressant Activity

Pyridobenzodiazepines have been investigated for their potential antianxiety and antidepressant activities. A study on 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a class related to pyridobenzodiazepines, showed that certain derivatives exhibited anxiolytic effects in animals without potentiating the central nervous system depressant effects of ethanol or barbiturates, indicating potential as non-sedative antianxiety agents (Kirkpatrick et al., 1977). Furthermore, pyrido[1,4]benzodiazepines with modifications have shown antidepressant activity, expanding the therapeutic potential of this chemical structure (Netinant et al., 2001).

Anticancer Properties

The synthesis of benzimidazole derivatives, including pyridobenzodiazepines, has been linked to significant anticancer activity. These compounds have been tested against a variety of human cancer cell lines, revealing potent cytotoxic effects in specific derivatives (El-Naem et al., 2003). The exploration of these compounds contributes to the development of novel anticancer therapies by targeting cellular mechanisms specific to cancer cells.

HIV-1 Reverse Transcriptase Inhibition

Research on novel pyrido and dipyridodiazepinones has demonstrated their efficacy in inhibiting HIV-1 reverse transcriptase, a crucial enzyme in the HIV replication cycle. These findings highlight the potential of pyridobenzodiazepines in antiviral therapies, particularly for HIV-1, offering a pathway to new treatments that combat the virus by blocking its replication mechanism (Hargrave et al., 1991).

DNA Interaction and Antitumor Agents

Pyrrolo[1,4]benzodiazepines, closely related to pyridobenzodiazepines, are known for their "privileged structures" due to a broad spectrum of biological activities, including the ability to interact with DNA and exhibit antitumor properties. These compounds have been a focus of synthetic and biological studies leading to potential clinical applications in cancer treatment (Varvounis, 2016).

properties

IUPAC Name

9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-19(2)9-14-16(15(24)10-19)17(12-5-3-7-20-11-12)23-18-13(22-14)6-4-8-21-18/h3-8,11,17,22H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPPQBBNJPWSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CN=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.